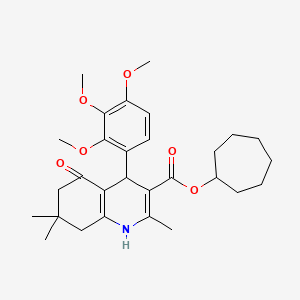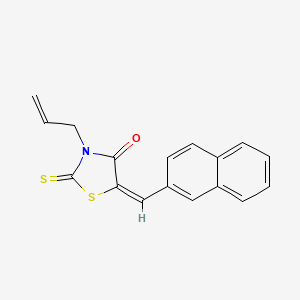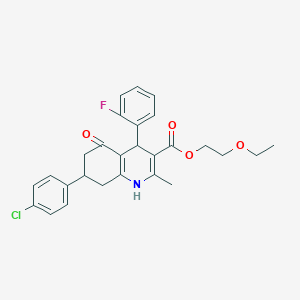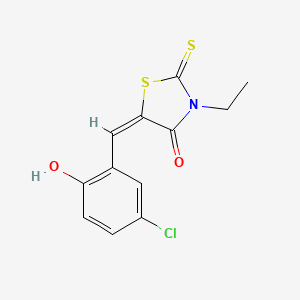
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, also known as ICBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ICBH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用機序
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide's mechanism of action involves the inhibition of enzymes, such as tyrosinase and urease, which are involved in the growth and proliferation of cancer cells and bacteria. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide also chelates metal ions, which can lead to the formation of reactive oxygen species and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the chelation of metal ions. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit enzymes and chelate metal ions, and its potential use as a fluorescent probe. However, there are also limitations to using N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, including its potential toxicity and the need for further studies to understand its long-term effects.
将来の方向性
For the study of N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide include its potential use as a therapeutic agent and fluorescent probe, as well as the development of new synthesis methods.
合成法
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between cyclopentanecarbohydrazide and 4-isopropylbenzaldehyde. Solvent-free synthesis involves the use of a ball-milling technique to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide without using any solvent. Green synthesis involves the use of natural sources, such as plant extracts, to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide. These methods have been optimized to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide in high yield and purity.
科学的研究の応用
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antiviral properties. Studies have shown that N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has cytotoxic effects on cancer cells, inhibits the growth of bacteria and fungi, and has antiviral activity against herpes simplex virus type 1. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been studied for its potential use as a fluorescent probe for metal ions, such as copper and iron.
特性
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(2)14-9-7-13(8-10-14)11-17-18-16(19)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUDZVIZSQVIQJ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclopentanecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)



![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)


![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)